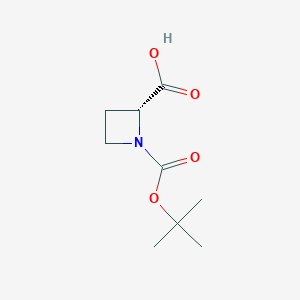

(R)-1-(Tert-butoxycarbonyl)azetidine-2-carboxylic acid

Description

Properties

IUPAC Name |

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-5-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWJVSDZKYYXDDN-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426544 | |

| Record name | (2R)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228857-58-7 | |

| Record name | (2R)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of (R)-1-Boc-azetidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of (R)-1-Boc-azetidine-2-carboxylic acid, a chiral building block of significant interest in medicinal chemistry and drug development. The information presented is intended to support research and development activities by providing key data and standardized experimental methodologies.

Core Physical and Chemical Properties

(R)-1-Boc-azetidine-2-carboxylic acid, also known as (S)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid, is a white crystalline solid. Its molecular structure consists of a four-membered azetidine ring with a carboxylic acid at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This compound is frequently utilized in the synthesis of peptides and peptidomimetics, where the constrained azetidine ring can impart unique conformational properties to the resulting molecules.

A summary of its key physical properties is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₉H₁₅NO₄ |

| Molecular Weight | 201.22 g/mol [1][2] |

| Melting Point | 105-110 °C[3][4] |

| Boiling Point | 321 °C at 760 mmHg (estimated) |

| Density | 1.246 g/cm³ |

| Appearance | White powder or crystals[1] |

| Solubility | Soluble in Dichloromethane, DMSO, Ethyl Acetate, Methanol[3] |

| pKa | 4.01 ± 0.20 (Predicted)[3] |

| Optical Rotation | [α]/D = -120.0 ± 2.0° (c = 1 in methanol)[1][3] |

| CAS Number | 51077-14-6[1][2][3][4] |

Experimental Protocols for Physical Property Determination

The following sections detail standardized methodologies for the determination of the key physical properties of (R)-1-Boc-azetidine-2-carboxylic acid.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Methodology:

-

A small, finely powdered sample of (R)-1-Boc-azetidine-2-carboxylic acid is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

-

The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range is reported as the melting point.[1][3][4]

Optical Rotation Measurement

As a chiral compound, (R)-1-Boc-azetidine-2-carboxylic acid rotates the plane of polarized light. The specific rotation is a characteristic physical constant.

Methodology:

-

A solution of (R)-1-Boc-azetidine-2-carboxylic acid is prepared by dissolving a precisely weighed sample in a specific volume of a suitable solvent (e.g., methanol). The concentration is typically expressed in g/100 mL.

-

A polarimeter is calibrated using a blank solvent.

-

The prepared solution is placed in a sample cell of a known path length (typically 1 decimeter).

-

Plane-polarized light (usually from a sodium D-line source, 589 nm) is passed through the sample.

-

The angle of rotation of the polarized light is measured by the analyzer.

-

The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[5][6]

pKa Determination

The pKa value indicates the acidity of the carboxylic acid group. While the provided value is predicted, experimental determination can be performed via titration.

Methodology:

-

A solution of (R)-1-Boc-azetidine-2-carboxylic acid of known concentration is prepared in water or a suitable co-solvent.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored continuously using a calibrated pH meter.

-

A titration curve is generated by plotting the pH of the solution against the volume of the titrant added.

-

The pKa is determined from the titration curve as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.[7][8] The Henderson-Hasselbalch equation can also be used to calculate the pKa from the titration data.[8]

Application in Solid-Phase Peptide Synthesis (SPPS)

(R)-1-Boc-azetidine-2-carboxylic acid is a valuable building block in solid-phase peptide synthesis (SPPS), a widely used method for the chemical synthesis of peptides. The following diagram illustrates a typical workflow for Boc-SPPS.

Caption: General workflow for Boc-Solid-Phase Peptide Synthesis (SPPS).

Quality Control and Analysis

The quality of (R)-1-Boc-azetidine-2-carboxylic acid is crucial for its successful application, particularly in peptide synthesis. Standard quality control measures include:

-

Purity Assessment: Typically performed using High-Performance Liquid Chromatography (HPLC) to determine the percentage of the desired compound and identify any impurities.[9][]

-

Identity Confirmation: Verified using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the molecular structure and weight.[9][]

-

Enantiomeric Purity: Determined by chiral HPLC to ensure the desired stereoisomer is present in high excess.

This comprehensive guide provides essential physical property data and outlines the standard experimental protocols relevant to (R)-1-Boc-azetidine-2-carboxylic acid. This information is intended to facilitate its effective use in research and development settings.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. benchchem.com [benchchem.com]

- 3. pennwest.edu [pennwest.edu]

- 4. byjus.com [byjus.com]

- 5. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. echemi.com [echemi.com]

- 8. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 9. bachem.com [bachem.com]

A Technical Guide to N-Boc-(R)-azetidine-2-carboxylic acid: Structure, Stereochemistry, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, stereochemistry, and applications of N-Boc-(R)-azetidine-2-carboxylic acid, a valuable building block in medicinal chemistry and peptide design. This document details its physicochemical properties, spectroscopic data, synthesis, and its strategic use in the development of novel therapeutics.

Molecular Structure and Stereochemistry

N-Boc-(R)-azetidine-2-carboxylic acid is a non-proteinogenic amino acid characterized by a four-membered azetidine ring. The tert-butyloxycarbonyl (Boc) group protects the nitrogen atom, making it a stable and versatile intermediate for peptide synthesis. The "(R)" designation specifies the stereochemistry at the alpha-carbon, which is crucial for its interaction with biological targets.

The strained four-membered ring of the azetidine moiety imparts significant conformational constraints compared to its five-membered ring analog, proline. This rigidity can be strategically exploited in peptide and peptidomimetic design to modulate secondary structure and enhance proteolytic stability.

Physicochemical and Spectroscopic Data

Comprehensive characterization of N-Boc-(R)-azetidine-2-carboxylic acid is essential for its effective use. The following tables summarize key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₅NO₄ | [1][2] |

| Molecular Weight | 201.22 g/mol | [3][4] |

| Appearance | White to off-white solid/crystals | [3] |

| Melting Point | 105-110 °C (for (S)-enantiomer) | [5] |

| Optical Rotation [α]D | -120.0 ± 2.0° (c=1 in Methanol) (for (S)-enantiomer) | [3] |

| Solubility | Soluble in Dichloromethane, DMSO, Ethyl Acetate, Methanol |

Table 2: Spectroscopic Data (¹H and ¹³C NMR)

While a definitive, assigned spectrum for the (R)-enantiomer was not found in a single source, the following are characteristic chemical shifts for N-Boc-azetidine-2-carboxylic acid derivatives.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H NMR | ~10-12 | br s | Carboxylic Acid (-COOH) |

| ~4.9-5.2 | m | α-CH | |

| ~3.8-4.1 | m | Azetidine CH₂ | |

| ~2.4-2.8 | m | Azetidine CH₂ | |

| ~1.4 | s | Boc (-C(CH₃)₃) | |

| ¹³C NMR | ~170-180 | - | Carboxylic Acid (C=O) |

| ~155-157 | - | Boc (C=O) | |

| ~79-81 | - | Boc (-C (CH₃)₃) | |

| ~58-62 | - | α-CH | |

| ~45-48 | - | Azetidine CH₂ | |

| ~28 | - | Boc (-C(CH₃ )₃) | |

| ~24-26 | - | Azetidine CH₂ |

Note: Chemical shifts can vary depending on the solvent and concentration. The broad singlet of the carboxylic acid proton is characteristic and its signal will disappear upon D₂O exchange. The ¹³C NMR spectrum shows a strongly deshielded carbonyl carbon from the carboxylic acid between 170-185 ppm.

Synthesis and Purification

The synthesis of enantiomerically pure N-Boc-(R)-azetidine-2-carboxylic acid is a critical step for its application in drug discovery. Several synthetic routes have been reported, often starting from commercially available precursors. A common strategy involves the cyclization of a suitably protected γ-amino-α-halobutyric acid derivative.

Experimental Protocol: A Generalized Synthetic Approach

A facile and straightforward synthesis of both enantiomers of azetidine-2-carboxylic acid has been described, which can be adapted for the specific synthesis of the (R)-enantiomer. The key steps typically involve:

-

Starting Material: A chiral starting material, such as an optically active α-methylbenzylamine, is used as a chiral auxiliary to introduce the desired stereochemistry.

-

Ring Formation: Construction of the azetidine ring is often achieved via an intramolecular alkylation reaction.

-

Protection: The nitrogen of the azetidine ring is protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O).

-

Deprotection and Purification: Removal of the chiral auxiliary and subsequent purification steps yield the final product.

A large-scale synthesis starting from γ-butyrolactone has also been reported, involving bromination, esterification, cyclization, resolution, hydrogenation, Boc-protection, and hydrolysis.

Purification Protocols

Purification of N-Boc-(R)-azetidine-2-carboxylic acid is crucial to ensure high purity for subsequent applications.

Table 3: Purification Methodologies

| Method | Description |

| Flash Chromatography | A common technique for the initial purification of the crude product. A silica gel stationary phase is typically used with a gradient of ethyl acetate in hexanes as the mobile phase.[6] |

| Recrystallization | Effective for obtaining highly crystalline material. The crude product can be dissolved in a minimal amount of a hot solvent (e.g., ethyl acetate) and allowed to cool slowly, often with the addition of a less polar co-solvent like hexanes to induce crystallization. |

| Preparative HPLC | For achieving the highest purity, reversed-phase high-performance liquid chromatography (RP-HPLC) can be employed. A C18 column with a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA) is a common system.[6][][8] |

Applications in Drug Discovery and Peptide Design

N-Boc-(R)-azetidine-2-carboxylic acid serves as a constrained proline analog, and its incorporation into peptides can significantly influence their conformation, stability, and biological activity.

Conformational Constraint and Stability

The four-membered ring of azetidine-2-carboxylic acid is more rigid than the five-membered ring of proline. This increased rigidity can:

-

Induce β-turns: The azetidine moiety can act as a potent β-turn inducer, helping to pre-organize a peptide into a bioactive conformation.

-

Enhance Proteolytic Stability: The unnatural amino acid structure can hinder recognition by proteases, thereby increasing the in vivo half-life of peptide-based drugs.[9]

Workflow for Incorporation into Peptide-Based Drug Discovery

The strategic incorporation of N-Boc-(R)-azetidine-2-carboxylic acid into a peptide drug discovery program follows a logical workflow.

Caption: A logical workflow for the incorporation of N-Boc-(R)-azetidine-2-carboxylic acid into peptide drug discovery.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-Boc-(R)-azetidine-2-carboxylic acid into a peptide sequence is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols.

Caption: A standard solid-phase peptide synthesis workflow incorporating N-Boc-(R)-azetidine-2-carboxylic acid.

Conclusion

N-Boc-(R)-azetidine-2-carboxylic acid is a powerful tool in the arsenal of medicinal chemists and peptide scientists. Its unique structural features provide a means to introduce conformational rigidity and enhance the stability of peptide-based therapeutics. The well-established methods for its synthesis and incorporation into peptides make it an accessible and valuable building block for the design of next-generation drugs. This guide provides the foundational knowledge required for the effective utilization of this compound in research and development.

References

- 1. usbio.net [usbio.net]

- 2. (R)-N-BOC-AZETIDINE-2-CARBOXYLIC ACID [m.chemicalbook.com]

- 3. 1-Boc-L-氮杂环丁烷-2-羧酸 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. (2S)-1-((tert-butoxy)carbonyl)azetidine-2-carboxylic acid | C9H15NO4 | CID 2734495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. benchchem.com [benchchem.com]

- 8. Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of (R)-1-Boc-azetidine-2-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (R)-1-Boc-azetidine-2-carboxylic acid, a key building block in medicinal chemistry and drug development. Understanding its solubility is critical for optimizing reaction conditions, purification protocols, and formulation strategies. This document outlines the known qualitative solubility of this compound, presents a detailed experimental protocol for quantitative solubility determination, and offers a comparative analysis of the solubility of structurally related Boc-protected amino acids.

Introduction to (R)-1-Boc-azetidine-2-carboxylic Acid

(R)-1-Boc-azetidine-2-carboxylic acid is a protected, non-proteinogenic amino acid. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom increases its lipophilicity compared to the parent azetidine-2-carboxylic acid. This modification significantly influences its solubility profile, making it more soluble in a range of organic solvents. The molecule possesses both a nonpolar Boc group and a polar carboxylic acid moiety, allowing for a versatile solubility behavior that is essential for its application in synthetic chemistry.

Qualitative Solubility Data

(R)-1-Boc-azetidine-2-carboxylic acid is generally characterized as a white solid. Based on available data, its solubility in common organic solvents can be summarized as follows.

Table 1: Qualitative Solubility of (R)-1-Boc-azetidine-2-carboxylic Acid

| Solvent | Solubility |

| Dichloromethane (DCM) | Soluble[1][2] |

| Dimethyl Sulfoxide (DMSO) | Soluble[1][2] |

| Ethyl Acetate | Soluble[1][2] |

| Methanol | Soluble[1][2] |

This qualitative data indicates that the compound is soluble in a range of polar aprotic and protic solvents.

Comparative Quantitative Solubility of Boc-Protected Amino Acids

Table 2: Quantitative Solubility of Selected Boc-Protected Amino Acids

| Boc-Amino Acid | Solvent | Solubility (mg/mL) | Notes |

| Boc-Val-OH | DMF | ~108.6 | Clearly soluble (1 mmole in 2 mL)[3] |

| Boc-Gly-Gly-OH | DMSO | ~100 | Requires sonication[3] |

| Boc-β-Ala-OH | DMSO | ~100 | Requires sonication, warming, and heating to 60°C[3] |

Data compiled from various sources and should be used as a guideline. Actual solubility may vary depending on the specific batch, purity, and experimental conditions.[3]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following section details the gravimetric method, a reliable technique for determining the solubility of a solid compound in an organic solvent.

4.1. Principle of the Gravimetric Method

The gravimetric method involves preparing a saturated solution of the compound of interest at a specific temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined. This allows for the calculation of the solubility, typically expressed in mg/mL or g/L.

4.2. Materials and Equipment

-

(R)-1-Boc-azetidine-2-carboxylic Acid

-

Selected organic solvents (e.g., Dichloromethane, Methanol, Ethyl Acetate, Acetonitrile, Toluene)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

4.3. Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of (R)-1-Boc-azetidine-2-carboxylic acid to a vial containing a known volume (e.g., 5 mL) of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Tightly cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is fully saturated. Gentle agitation will facilitate this process.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a precise volume (e.g., 1 mL) of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

-

-

Gravimetric Analysis:

-

Transfer the filtered, saturated solution to a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a controlled temperature may be used.

-

Once the solvent is fully evaporated, place the dish or vial in an oven or vacuum desiccator to ensure all residual solvent is removed.

-

Allow the dish or vial to cool to room temperature in a desiccator before weighing.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish/vial from the final weight.

-

Solubility (in mg/mL) = (Mass of residue in mg) / (Volume of solution in mL).

-

Visualizing the Experimental Workflow

The following diagrams illustrate the key workflows for determining solubility and for the synthesis of the title compound.

Caption: A logical workflow for the experimental determination of solubility using the gravimetric method.

Caption: A simplified workflow for the synthesis of (R)-1-Boc-azetidine-2-carboxylic acid.

Conclusion

While readily available data on the quantitative solubility of (R)-1-Boc-azetidine-2-carboxylic acid is limited, its qualitative solubility in common organic solvents is well-established. For drug development and process chemistry applications requiring precise solubility values, the detailed gravimetric method provided in this guide offers a robust and reliable approach. The comparative data for other Boc-protected amino acids serves as a valuable reference for initial solvent screening and experimental design. This technical guide provides the necessary information for researchers and scientists to effectively handle and utilize (R)-1-Boc-azetidine-2-carboxylic acid in their synthetic endeavors.

References

A Technical Guide to Enantiopure (R)-1-Boc-azetidine-2-carboxylic Acid for Drug Discovery and Peptide Synthesis

Introduction:

(R)-1-Boc-azetidine-2-carboxylic acid (CAS No. 141643-51-8), a non-proteinogenic cyclic amino acid, has emerged as a critical building block in medicinal chemistry and drug development. Its rigid four-membered ring structure provides unique conformational constraints, making it a valuable proline analogue for modulating the structure and function of peptides and small molecules.[1][2] The tert-butyloxycarbonyl (Boc) protecting group facilitates its use in standard peptide synthesis protocols.[3] This guide provides an in-depth overview of commercial suppliers, quality control considerations, and key experimental applications for researchers and scientists.

Commercial Availability and Supplier Specifications

A variety of chemical suppliers offer (R)-1-Boc-azetidine-2-carboxylic acid, often with differing purity grades and analytical characterization. When selecting a supplier, it is crucial to consider factors such as enantiomeric excess (e.e.), purity (typically assessed by HPLC or TLC), and the availability of comprehensive Certificates of Analysis (CoA). Below is a summary of typical specifications offered by major suppliers.

| Supplier Category | Typical Purity (by HPLC/TLC) | Enantiomeric Excess (e.e.) | Analytical Data Provided | Notes |

| Premium Research | >98% | >99% | HPLC, NMR, Mass Spec, CoA | Highest quality, suitable for sensitive applications like crystallography and late-stage drug development. |

| Fine Chemical | ≥98% (TLC) | Often unspecified, assume >98% | CoA, sometimes with NMR spectra | Reliable for routine synthesis and early-stage discovery.[4] |

| Bulk/Custom Synthesis | ≥97% | >98% (may vary by batch) | Batch-specific CoA | Cost-effective for large-scale synthesis; specifications may be negotiable. |

Note: This table is a generalized representation. Researchers should always request lot-specific data from the supplier before purchase.

Quality Control and Experimental Workflow

Upon receiving the compound, it is best practice to perform internal quality control to verify its identity and purity before use in synthesis. A typical workflow involves confirmation of the structure and an assessment of its purity.

Key Applications and Experimental Protocols

The primary application of (R)-1-Boc-azetidine-2-carboxylic acid is in peptide synthesis, where it serves as a conformationally constrained building block.[3] Its incorporation can enhance metabolic stability and receptor binding affinity.

Protocol: Standard Peptide Coupling Reaction

This protocol details the coupling of (R)-1-Boc-azetidine-2-carboxylic acid to a resin-bound amine, a common step in solid-phase peptide synthesis (SPPS).[5]

Materials:

-

(R)-1-Boc-azetidine-2-carboxylic acid (1.5 eq)

-

HBTU (1.45 eq)

-

HOBt (1.5 eq)

-

N,N-Diisopropylethylamine (DIEA) (3.0 eq)

-

Rink Amide resin-bound peptide with a free N-terminal amine (1.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Methodology:

-

Activation: In a clean reaction vessel, dissolve (R)-1-Boc-azetidine-2-carboxylic acid, HBTU, and HOBt in anhydrous DMF.

-

Add DIEA to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid. The solution will typically change color.

-

Coupling: Add the activation mixture to the swelled peptide-resin.

-

Agitate the reaction mixture at room temperature for 2-4 hours.

-

Monitoring: Monitor the reaction completion using a qualitative ninhydrin test (Kaiser test). A negative test (beads remain colorless or yellow) indicates a complete reaction.

-

Washing: Once complete, filter the resin and wash thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x) to remove excess reagents and byproducts.

-

The resin is now ready for the next deprotection/coupling cycle.

The general mechanism involves the formation of a highly reactive HOBt-ester intermediate, which is then susceptible to nucleophilic attack by the free amine of the growing peptide chain.

References

The Rising Prominence of Boc-Protected Azetidine Carboxylic Acids in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer precise control over three-dimensional structure and physicochemical properties is paramount. Among these, small, strained heterocycles have garnered significant attention. This guide focuses on the burgeoning applications of Boc-protected azetidine carboxylic acids, versatile building blocks that are increasingly integral to the development of innovative therapeutics. Their rigid four-membered ring system provides a unique conformational constraint that can enhance binding affinity, selectivity, and metabolic stability of drug candidates. This document provides an in-depth exploration of their role in drug discovery, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Core Applications and Structure-Activity Relationships

Boc-protected azetidine-2-carboxylic acid and azetidine-3-carboxylic acid serve as key starting materials for a diverse array of bioactive molecules. Their incorporation into small molecules and peptides has led to the discovery of potent inhibitors for a range of therapeutic targets.

Azetidine Derivatives as Inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3)

The STAT3 signaling pathway is a critical regulator of cell growth, proliferation, and apoptosis. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. (R)-azetidine-2-carboxamides have emerged as a privileged scaffold for potent and selective STAT3 inhibitors[1][2].

Table 1: Structure-Activity Relationship of (R)-Azetidine-2-Carboxamide Analogues as STAT3 Inhibitors [2][3][4][5]

| Compound | R1 Group | R2 Group | STAT3 IC50 (µM) | STAT1 IC50 (µM) | STAT5 IC50 (µM) |

| 5a | 2-Naphthyl | 4-Fluorophenyl | 0.55 | > 18 | > 18 |

| 5o | 2-Naphthyl | 3,4-Difluorophenyl | 0.38 | > 18 | > 18 |

| 8i | 1-Naphthyl | 4-Fluorophenyl | 0.34 | > 18 | > 18 |

| 7g | 2-Naphthyl | 4-(Trifluoromethyl)phenyl | - | - | - |

| 9k | 1-Naphthyl | 4-(Trifluoromethyl)phenyl | - | - | - |

Note: IC50 values represent the concentration required for 50% inhibition of STAT3 DNA-binding activity.

The data indicates that the (R)-azetidine-2-carboxamide core is crucial for potent STAT3 inhibition. Modifications to the substituents on the amide nitrogen and the aromatic rings have been explored to optimize potency and cell permeability[1][2].

Azetidine Derivatives as GABA Uptake Inhibitors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS). The reuptake of GABA from the synaptic cleft is mediated by GABA transporters (GATs), and inhibition of this process can potentiate GABAergic neurotransmission, a therapeutic strategy for epilepsy and other neurological disorders[6][7]. Azetidine-based compounds have been developed as conformationally constrained GABA analogs that act as potent GAT inhibitors[6].

Table 2: In Vitro Inhibitory Activity of Azetidine Derivatives against GABA Transporters (GATs) [6]

| Compound | Structure | GAT-1 IC50 (µM) | GAT-3 IC50 (µM) |

| A | Azetidin-2-ylacetic acid with a 4,4-diphenylbutenyl moiety | 2.83 ± 0.67 | - |

| B | Azetidin-2-ylacetic acid with a 4,4-bis(3-methyl-2-thienyl)butenyl moiety | 2.01 ± 0.77 | - |

| 12d | 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | - | 15.3 ± 4.5 |

| 18b | 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative | 26.6 ± 3.3 | - |

| 18e | 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative | - | 31.0 ± 4.7 |

Structure-activity relationship studies have shown that lipophilic N-substituents on the azetidine ring are critical for potent GAT-1 inhibition, while substitution at the 3-position can confer selectivity for GAT-3[1][6].

Azetidine-Containing HCV NS3 Protease Inhibitors

The hepatitis C virus (HCV) NS3 protease is a serine protease essential for viral replication, making it a key target for antiviral drug development[8][9][10]. The incorporation of azetidine and spiroazetidine moieties as P2 substituents in peptidomimetic inhibitors has led to the discovery of potent HCV NS3 protease inhibitors[8].

Table 3: Anti-HCV Activity of Azetidine-Containing Peptidomimetics [8]

| Compound | P1 Group | P2 Moiety | EC50 (µM) |

| Telaprevir | Propyl | Pyrrolidine | 0.4 |

| 37a | Cyclobutyl | 1',3'-Dihydrospiro[azetidine-3,2'-indene] | 0.8 |

| 37c | Cyclopropyl | 1',3'-Dihydrospiro[azetidine-3,2'-indene] | 0.7 |

| 37d | Propyl | Azetidine | Inactive |

| 41e | Cyclohexyl | 1',3'-Dihydrospiro[azetidine-3,2'-indene] | 8.9 |

| 41f | Cyclohexyl | 1',3'-Dihydrospiro[azetidine-3,2'-indene] | 5.8 |

Note: EC50 values represent the concentration required for 50% inhibition of HCV RNA replication in a subgenomic replicon system.

These findings demonstrate that substituted azetidines can serve as effective P2 moieties in HCV NS3 protease inhibitors, with the specific substitution pattern influencing antiviral potency[8].

Signaling Pathways and Mechanisms of Action

Understanding the biological pathways targeted by these azetidine-containing compounds is crucial for rational drug design.

GABA Transporter Signaling Pathway

GABA transporters are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells, thus terminating its inhibitory signal. Inhibition of GATs increases the extracellular concentration of GABA, leading to enhanced activation of postsynaptic GABA receptors.

HCV NS3 Protease in Viral Replication

The HCV NS3/4A protease is a key enzyme in the viral life cycle, responsible for cleaving the HCV polyprotein into mature non-structural proteins that are essential for viral replication. Inhibition of this protease halts the viral replication process.

Experimental Protocols

General Protocol for Boc-Solid Phase Peptide Synthesis (SPPS) of an Azetidine-Containing Peptide

This protocol outlines the manual synthesis of a peptide incorporating a Boc-protected azetidine carboxylic acid (Boc-Aze-OH) on a solid support resin.

Materials:

-

Merrifield resin or other suitable solid support

-

Boc-protected amino acids (including Boc-Aze-OH)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Piperidine (for Fmoc deprotection if applicable)

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin in DCM for 1-2 hours in the synthesis vessel.

-

First Amino Acid Coupling:

-

Dissolve the first Boc-protected amino acid (2-4 equivalents relative to resin loading) and HOBt (2-4 equivalents) in DMF.

-

Add DIC (2-4 equivalents) to the amino acid solution and pre-activate for 10-15 minutes.

-

Add the activated amino acid solution to the swollen resin and shake for 2-4 hours.

-

Monitor the reaction completion using the Kaiser test.

-

-

Capping (Optional): To block any unreacted functional groups on the resin, treat with a solution of acetic anhydride and DIEA in DCM.

-

Boc Deprotection:

-

Wash the resin with DCM.

-

Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes.

-

Wash the resin thoroughly with DCM and then DMF.

-

-

Neutralization: Neutralize the resin with a solution of 5-10% DIEA in DMF. Wash with DMF.

-

Subsequent Amino Acid Coupling (including Boc-Aze-OH):

-

Repeat step 2 for the next amino acid in the sequence, using Boc-Aze-OH when required.

-

-

Repeat Cycles: Repeat the deprotection, neutralization, and coupling steps for each amino acid in the desired sequence.

-

Final Cleavage:

-

After the final amino acid coupling and Boc deprotection, wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours.

-

Precipitate the cleaved peptide in cold diethyl ether, wash, and dry.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate via Horner-Wadsworth-Emmons Reaction

This protocol describes the synthesis of a key intermediate for the preparation of various 3-substituted azetidine derivatives.

Materials:

-

tert-Butyl 3-oxoazetidine-1-carboxylate

-

Methyl 2-(dimethoxyphosphoryl)acetate

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Brine

Procedure:

-

Preparation of the Phosphonate Ylide:

-

To a stirred suspension of NaH (1.1 equivalents) in anhydrous THF at 0 °C, add methyl 2-(dimethoxyphosphoryl)acetate (1.1 equivalents) dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

-

-

Horner-Wadsworth-Emmons Reaction:

-

Cool the ylide solution back to 0 °C.

-

Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equivalent) in anhydrous THF dropwise.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

-

Work-up:

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate.

Experimental Workflow: High-Throughput Screening of Enzyme Inhibitors

The discovery of novel enzyme inhibitors often relies on high-throughput screening (HTS) of large compound libraries. The following workflow illustrates a typical process for identifying and characterizing inhibitors.

Conclusion

Boc-protected azetidine carboxylic acids are demonstrably powerful and versatile building blocks in modern drug discovery. Their unique structural constraints and synthetic accessibility have enabled the development of potent and selective modulators of challenging therapeutic targets. The quantitative data, detailed protocols, and pathway visualizations provided in this guide underscore the significant potential of this scaffold. As synthetic methodologies continue to evolve and our understanding of the biological implications of incorporating these strained rings deepens, the application of Boc-protected azetidine carboxylic acids is poised to expand, paving the way for the next generation of innovative medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Azetidines and spiro azetidines as novel P2 units in hepatitis C virus NS3 protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-based design of a novel series of azetidine inhibitors of the hepatitis C virus NS3/4A serine protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Analysis of (R)-1-Boc-azetidine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-1-Boc-azetidine-2-carboxylic acid, a key building block in medicinal chemistry and drug development. Due to the limited availability of directly published spectra for this specific compound, this guide presents expected spectroscopic values based on the analysis of its constituent chemical moieties. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are also provided to enable researchers to generate and verify their own data.

Chemical Structure

(R)-1-Boc-azetidine-2-carboxylic acid possesses a strained four-membered azetidine ring, a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, and a carboxylic acid functionality at the C2 position. The stereochemistry at the C2 carbon is designated as (R).

Caption: Chemical structure of (R)-1-Boc-azetidine-2-carboxylic acid.

Spectroscopic Data

The following tables summarize the expected ¹H NMR, ¹³C NMR, and IR spectroscopic data for (R)-1-Boc-azetidine-2-carboxylic acid based on the known chemical shifts and absorption frequencies of its functional groups.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Expected ¹H NMR Chemical Shifts

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -C(CH₃)₃ (Boc) | ~1.4 | Singlet | The nine equivalent protons of the tert-butyl group typically appear as a strong singlet. |

| Azetidine Ring Protons | 2.0 - 4.5 | Multiplets | The methylene and methine protons of the azetidine ring will exhibit complex splitting patterns due to geminal and vicinal coupling. |

| -COOH | 10 - 13 | Broad Singlet | The chemical shift of the carboxylic acid proton is highly variable and depends on solvent, concentration, and temperature. It often appears as a broad signal and can exchange with D₂O. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Expected ¹³C NMR Chemical Shifts

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| -C (CH₃)₃ (Boc) | ~28 | The three equivalent methyl carbons of the tert-butyl group. |

| -C (CH₃)₃ (Boc) | ~80 | The quaternary carbon of the tert-butyl group. |

| Azetidine Ring Carbons | 25 - 65 | The chemical shifts of the azetidine ring carbons are influenced by the nitrogen and the carboxylic acid group. |

| C =O (Boc) | ~155 | The carbonyl carbon of the Boc protecting group. |

| C =O (Carboxylic Acid) | 170 - 185 | The carbonyl carbon of the carboxylic acid is typically found in this downfield region. |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Frequencies

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Description |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad, Strong | This very broad band is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer. |

| C-H (Alkyl) | 3000 - 2850 | Medium to Strong | C-H stretching vibrations of the Boc group and azetidine ring. |

| C=O (Carboxylic Acid) | 1760 - 1690 | Strong | The carbonyl stretch of the carboxylic acid is a prominent, sharp peak. |

| C=O (Boc) | ~1700 | Strong | The carbonyl stretch of the Boc group, which may overlap with the carboxylic acid carbonyl. |

| C-O (Carboxylic Acid) | 1320 - 1210 | Strong | C-O stretching vibration. |

| C-N (Azetidine) | 1250 - 1000 | Medium | C-N stretching vibration of the azetidine ring. |

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra for (R)-1-Boc-azetidine-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh 5-10 mg of (R)-1-Boc-azetidine-2-carboxylic acid.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry vial.

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended.

-

Solvent Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

-

Processing:

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm).

-

3. ¹³C NMR Acquisition:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more scans may be required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: Approximately 200-220 ppm.

-

-

Processing:

-

Apply Fourier transformation with an appropriate line broadening factor (e.g., 1-2 Hz).

-

Perform phase and baseline corrections.

-

Calibrate the spectrum using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

1. Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the instrument's anvil. This is often the simplest and preferred method for solid samples.

-

KBr Pellet: Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

2. IR Spectrum Acquisition:

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Measurement Mode: Transmittance or Absorbance.

-

Spectral Range: Typically 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient.

-

Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

3. Data Analysis:

-

Identify the characteristic absorption bands and compare them to the expected values for the functional groups present in the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of (R)-1-Boc-azetidine-2-carboxylic acid.

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

A Technical Guide to the Stability and Storage of N-Boc-(R)-azetidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for N-Boc-(R)-azetidine-2-carboxylic acid, a valuable building block in medicinal chemistry and peptide synthesis. Understanding the stability profile of this compound is critical for ensuring its integrity and the reliability of experimental outcomes.

Core Stability Profile

N-Boc-(R)-azetidine-2-carboxylic acid is a white solid that is generally stable under recommended storage conditions.[1][2] Its stability is primarily influenced by temperature, moisture, and contact with incompatible materials. The tert-butyloxycarbonyl (Boc) protecting group is susceptible to cleavage under acidic conditions and can undergo thermal degradation.

Recommended Storage and Handling

Proper storage and handling are essential to maintain the quality and shelf-life of N-Boc-(R)-azetidine-2-carboxylic acid. The following table summarizes the recommended conditions based on supplier safety data sheets and general laboratory best practices.

| Parameter | Recommendation | Source |

| Temperature | Store in a cool location. Specific recommendations vary from ambient to refrigerated (0-8 °C). For solutions, -80°C (up to 6 months) or -20°C (up to 1 month) is advised. | [3][4][5][6] |

| Atmosphere | Keep container tightly closed in a dry and well-ventilated place. | [1][2][3] |

| Incompatibilities | Avoid strong oxidizing agents and strong acids. | [1][2] |

| Handling | Avoid formation of dust and aerosols. Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. | [1][2][3][7] |

The following diagram illustrates a logical workflow for the proper handling and storage of N-Boc-(R)-azetidine-2-carboxylic acid.

Potential Degradation Pathways

The primary potential degradation pathway for N-Boc-(R)-azetidine-2-carboxylic acid, aside from acid-catalyzed hydrolysis, is the thermal cleavage of the Boc group. This process can lead to the formation of the free amino acid, isobutylene, and carbon dioxide.

Experimental Protocols for Stability Assessment

General Experimental Workflow for Stability Testing

The following diagram outlines a general workflow for conducting a stability study.

Protocol for a Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To investigate the degradation of N-Boc-(R)-azetidine-2-carboxylic acid under various stress conditions.

Materials:

-

N-Boc-(R)-azetidine-2-carboxylic acid

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

HPLC system with a suitable detector (e.g., UV or MS)

-

Photostability chamber

-

Oven

Methodology:

-

Sample Preparation: Prepare a stock solution of N-Boc-(R)-azetidine-2-carboxylic acid in methanol at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

-

Keep the solution at 60°C for 24 hours.

-

At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

-

Keep the solution at 60°C for 24 hours.

-

At specified time points, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

-

Store the solution at room temperature, protected from light, for 24 hours.

-

At specified time points, withdraw an aliquot and dilute for HPLC analysis.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of the solid compound in an oven at a temperature above the accelerated testing condition (e.g., 80°C).

-

At specified time points, withdraw samples, dissolve in methanol, and analyze by HPLC.

-

-

Photostability:

-

Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

A control sample should be protected from light.

-

At the end of the exposure, dissolve both the exposed and control samples in methanol and analyze by HPLC.

-

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the intact compound from any degradation products.

Protocol for a Long-Term Stability Study

Objective: To evaluate the stability of N-Boc-(R)-azetidine-2-carboxylic acid under recommended storage conditions over an extended period.

Materials:

-

Multiple batches of N-Boc-(R)-azetidine-2-carboxylic acid

-

Appropriate containers (e.g., amber glass vials with screw caps)

-

Controlled environment stability chambers

-

Validated stability-indicating HPLC method

Methodology:

-

Study Design:

-

Use at least three primary batches of the compound.

-

Store the samples in the proposed container closure system.

-

-

Storage Conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Frequency:

-

Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Analysis: At each time point, analyze the samples for appearance, purity (by HPLC), and any other relevant quality attributes.

Conclusion

N-Boc-(R)-azetidine-2-carboxylic acid is a stable compound when stored and handled correctly. The primary risks to its stability are exposure to high temperatures and strong acids. For critical applications, particularly in drug development, it is recommended to perform stability studies based on established guidelines to ensure the material's quality throughout its intended use. The protocols outlined in this guide provide a framework for such assessments.

References

- 1. mastercontrol.com [mastercontrol.com]

- 2. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 5. snscourseware.org [snscourseware.org]

- 6. benchchem.com [benchchem.com]

- 7. Thermal Methods - Wordpress [reagents.acsgcipr.org]

Methodological & Application

Application Notes and Protocols for the Incorporation of (R)-1-Boc-Aze-OH into Peptides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of the non-canonical amino acid (R)-1-Boc-Aze-OH (tert-butoxycarbonyl-(R)-azetidine-2-carboxylic acid) into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS). The inclusion of conformationally constrained amino acids like (R)-1-Boc-Aze-OH is a valuable strategy in medicinal chemistry to enhance peptide stability, receptor affinity, and proteolytic resistance.

Introduction

(R)-1-Boc-Aze-OH is a proline analogue with a four-membered ring, which imparts a unique conformational rigidity to the peptide backbone. Its incorporation can significantly influence the secondary structure of peptides, making it a valuable tool for designing peptidomimetics with improved pharmacological properties. This document outlines the key considerations and detailed protocols for the efficient and high-fidelity synthesis of peptides containing this unnatural amino acid.

Core Principles

The incorporation of (R)-1-Boc-Aze-OH follows the general principles of Boc-SPPS, which involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.[1] The process consists of iterative cycles of Nα-Boc deprotection and coupling of the next Boc-protected amino acid.

Key Considerations for Incorporating (R)-1-Boc-Aze-OH:

-

Ring Strain: The four-membered azetidine ring is strained, which can influence its reactivity. While generally stable under standard SPPS conditions, prolonged exposure to harsh acidic conditions or certain nucleophiles should be avoided to prevent potential ring-opening side reactions.

-

Coupling Efficiency: Due to its secondary amine structure, the coupling kinetics of (R)-1-Boc-Aze-OH can be slower than for primary amino acids. Therefore, the choice of coupling reagent and reaction conditions is critical to ensure complete and efficient amide bond formation.

-

Monitoring: Careful monitoring of the coupling reaction is essential to ensure completion and to avoid the formation of deletion sequences. The Kaiser (ninhydrin) test is a common method for detecting free primary amines, but it is not suitable for the secondary amine of the growing peptide chain after the incorporation of a proline-like residue such as Aze. Alternative tests like the isatin test or chloranil test can be used to monitor the presence of secondary amines.

Data Presentation

While specific quantitative data for the incorporation of (R)-1-Boc-Aze-OH in SPPS is not extensively documented in publicly available literature, the following table provides a general overview of expected outcomes based on similar unnatural amino acid incorporations and solution-phase synthesis of azetidine-containing peptides. A solution-phase synthesis of a tetrapeptide containing L-azetidine-2-carboxylic acid reported a yield of 85.4%.[2] Efficient coupling in solid-phase synthesis, followed by purification, can be expected to yield peptides with high purity.

| Parameter | Recommended Reagent/Condition | Expected Outcome | Notes |

| Coupling Reagent | HATU/DIPEA or HBTU/DIPEA | >98% Coupling Efficiency | Uronium/aminium-based reagents are highly recommended for their efficiency with sterically hindered or proline-like amino acids. |

| DIC/HOBt | Good to High Coupling Efficiency | A cost-effective option, but may require longer reaction times or double coupling. | |

| Coupling Time | 1 - 2 hours (HATU/HBTU) | Complete Reaction | Monitor with an appropriate test for secondary amines (e.g., isatin test). |

| 2 - 4 hours (DIC/HOBt) | Complete Reaction | Double coupling may be necessary to drive the reaction to completion. | |

| Boc Deprotection | 20-50% TFA in DCM | Complete Deprotection | Standard conditions are generally effective and do not cause ring-opening of the azetidine moiety. |

| Final Peptide Purity | Reverse-Phase HPLC | >95% | Dependent on the efficiency of each synthesis step and the final purification method. |

| Overall Yield | Post-Purification | Sequence-dependent | Yields are highly dependent on the peptide sequence, length, and the efficiency of each synthetic step. |

Experimental Protocols

The following are detailed protocols for the key steps in the incorporation of (R)-1-Boc-Aze-OH into a peptide sequence using manual Boc-SPPS. These protocols can be adapted for automated peptide synthesizers.

Materials and Reagents

-

(R)-1-Boc-Aze-OH

-

Appropriate solid support resin (e.g., Merrifield resin, PAM resin)

-

Other Nα-Boc protected amino acids

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIPEA)

-

Coupling reagents: HATU, HBTU, or DIC/HOBt

-

Washing solvents: Methanol (MeOH), Isopropanol (IPA)

-

Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/scavengers)

-

Cold diethyl ether

Protocol 1: Standard Boc-SPPS Cycle for Incorporating (R)-1-Boc-Aze-OH

This protocol outlines a single cycle of deprotection and coupling.

1. Resin Preparation:

- Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.

2. Nα-Boc Deprotection:

- Drain the DCM.

- Add a solution of 25-50% TFA in DCM to the resin.

- Agitate for 1-2 minutes, then drain.

- Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[3]

- Drain the TFA solution and wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x).

3. Neutralization:

- Add a solution of 5-10% DIPEA in DMF to the resin.

- Agitate for 2 minutes and drain. Repeat this step.

- Wash the resin with DMF (3x).

4. Coupling of (R)-1-Boc-Aze-OH (using HATU):

- In a separate vessel, dissolve (R)-1-Boc-Aze-OH (2-4 equivalents relative to resin loading) and HATU (2-4 equivalents) in DMF.

- Add DIPEA (4-8 equivalents) to the amino acid solution and allow the mixture to pre-activate for 1-5 minutes.[4][5]

- Add the activated amino acid solution to the neutralized resin.

- Agitate the mixture for 1-2 hours at room temperature.

5. Monitoring the Coupling Reaction:

- Perform an isatin or chloranil test to monitor the completion of the coupling. A negative test indicates the absence of free secondary amines.

6. Washing:

- Once the coupling is complete, drain the reaction solution.

- Wash the resin thoroughly with DMF (3x) and DCM (3x).

The cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection

Caution: Strong acids like HF and TFMSA are highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

1. Resin Preparation:

- After the final coupling and deprotection steps, wash the peptide-resin thoroughly with DCM and dry it under vacuum.

2. Cleavage:

- For peptides on Merrifield or PAM resin, a high-acid cleavage procedure is typically used. A common cleavage cocktail is a 9:1 mixture of anhydrous hydrogen fluoride (HF) and anisole (as a scavenger).[6]

- Treat the dried peptide-resin with the cleavage cocktail at 0°C for 1-2 hours.

3. Peptide Precipitation and Purification:

- After cleavage, the acid is removed under a stream of nitrogen or by vacuum.

- The crude peptide is precipitated by adding cold diethyl ether.

- The precipitate is collected by centrifugation, washed with cold diethyl ether, and dried.

- The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

Visualizations

Boc-SPPS Workflow for (R)-1-Boc-Aze-OH Incorporation

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using (R)-1-Boc-azetidine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of the conformationally constrained, non-canonical amino acid, (R)-1-Boc-azetidine-2-carboxylic acid, into synthetic peptides using solid-phase peptide synthesis (SPPS) with a Boc/Bzl protection strategy. The protocols outlined below are based on established methodologies for sterically hindered amino acids and aim to provide a robust starting point for researchers.

(R)-1-Boc-azetidine-2-carboxylic acid is a proline analog that can induce unique conformational constraints in peptides, making it a valuable tool in peptidomimetic design and drug discovery. Its incorporation can influence secondary structure and enhance proteolytic stability.[1][2]

Challenges and Considerations

The primary challenge in coupling (R)-1-Boc-azetidine-2-carboxylic acid lies in the potential for steric hindrance due to its rigid, four-membered ring structure. This can lead to incomplete coupling reactions and the formation of deletion sequences.[3] Careful selection of coupling reagents and optimization of reaction conditions are crucial for successful incorporation. Additionally, the stability of the azetidine ring to repeated acid treatments for Boc deprotection and final cleavage must be considered. While studies on related azetidine-containing macrocycles suggest good stability to strong acids, this should be monitored.[4]

Data Presentation: Coupling Efficiency and Purity

The following tables summarize expected quantitative data for the incorporation of (R)-1-Boc-azetidine-2-carboxylic acid based on typical results for sterically hindered amino acids in Boc-SPPS. Actual results may vary depending on the specific peptide sequence and synthesis conditions.

Table 1: Comparison of Coupling Reagents for (R)-1-Boc-azetidine-2-carboxylic acid

| Coupling Reagent | Activation Time | Coupling Time | Expected Coupling Efficiency (%) | Notes |

| DIC/HOBt | 5-10 min | 2-4 h | 95-98% | Standard, cost-effective choice. May require longer coupling times or double coupling. |

| HBTU/DIEA | 2-5 min | 1-2 h | >99% | Highly efficient for hindered amino acids. Minimize pre-activation time to reduce potential side reactions.[5] |

| HATU/DIEA | 2-5 min | 1-2 h | >99% | Similar to HBTU but can be more effective for particularly difficult couplings. |

| PyBOP/DIEA | 2-5 min | 1-2 h | >99% | Another effective phosphonium-based reagent suitable for hindered couplings. |

Table 2: Typical Purity Profile of a Model Peptide Containing Azetidine-2-carboxylic Acid

| Peptide Sequence | Synthesis Scale | Crude Purity (by RP-HPLC) | Major Impurities | Final Purity (after purification) |

| Ac-Tyr-Gly-Gly-Phe-Aze-NH₂ | 0.1 mmol | ~85% | Deletion peptide (Tyr-Gly-Gly-Phe-NH₂) | >98% |

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of a peptide containing (R)-1-Boc-azetidine-2-carboxylic acid using a Boc/Bzl strategy on a p-methylbenzhydrylamine (MBHA) resin to yield a C-terminal amide.

Materials and Reagents

-

(R)-1-Boc-azetidine-2-carboxylic acid

-

Boc-protected amino acids with appropriate side-chain protection (Bzl-based)

-

p-Methylbenzhydrylamine (MBHA) resin (100-200 mesh, ~0.5-1.0 mmol/g loading)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HOBt, DIC)

-

Scavengers for cleavage (e.g., anisole, p-cresol)

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

-

Diethyl ether, cold

-

Kaiser test kit

Protocol 1: Resin Swelling and Preparation

-

Place the MBHA resin in a reaction vessel.

-

Add DCM to the resin and allow it to swell for 30 minutes with gentle agitation.

-

Drain the DCM and wash the resin three times with DCM.

-

Wash the resin three times with DMF.

Protocol 2: Boc Deprotection

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 2 minutes and drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the TFA solution and wash the resin thoroughly with DCM (3 times) and DMF (3 times).

-

Neutralize the resin by washing with 10% DIEA in DMF (2 times for 2 minutes each).

-

Wash the resin thoroughly with DMF (3 times).

Protocol 3: Coupling of (R)-1-Boc-azetidine-2-carboxylic acid (HBTU Activation)

-

In a separate vial, dissolve (R)-1-Boc-azetidine-2-carboxylic acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

-

Add HBTU (2.9 equivalents) to the amino acid solution.

-

Add DIEA (6 equivalents) to the solution for pre-activation. Keep the pre-activation time to a minimum (1-2 minutes).

-

Add the activated amino acid solution to the deprotected and neutralized resin.

-

Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, the reaction time can be extended, or a double coupling can be performed.

-

Monitor the reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

Repeat the deprotection (Protocol 2) and coupling (Protocol 3, adapted for the specific amino acid) cycles for each subsequent amino acid in the peptide sequence.

Protocol 4: Final Cleavage and Deprotection

Caution: HF and TFMSA are extremely corrosive and toxic. This procedure must be performed in a specialized apparatus within a certified fume hood by trained personnel.

-

Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

-

In a specialized HF cleavage apparatus, add the peptide-resin and a scavenger cocktail (e.g., 90% HF, 10% p-cresol/anisole).

-

Stir the mixture at 0°C for 1-2 hours.

-

Evaporate the HF under a stream of nitrogen.

-

Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.

-

Precipitate the peptide by adding the ether washings to a larger volume of cold diethyl ether.

-

Collect the precipitated crude peptide by filtration or centrifugation.

-

Lyophilize the crude peptide from an appropriate solvent system (e.g., water/acetonitrile).

Visualizations

Caption: General workflow for Boc-SPPS.

Caption: Structure of the building block.

Caption: Incorporation of Boc-Aze-OH.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

Coupling Reagents for Hindered Amino Acids: Application Notes and Protocols for N-Boc-(R)-Aze-OH

For Researchers, Scientists, and Drug Development Professionals

The incorporation of sterically hindered amino acids, such as the constrained cyclic imino acid N-Boc-(R)-Aze-OH, into peptide sequences presents a significant challenge in synthetic chemistry. The steric bulk and conformational rigidity of these residues can impede the rate of peptide bond formation, leading to incomplete reactions, low yields, and an increased risk of racemization. The selection of an appropriate coupling reagent and optimized protocol is therefore critical to overcoming these synthetic hurdles.

This document provides detailed application notes on the classes of coupling reagents suitable for hindered amino acids, with a focus on N-Boc-(R)-Aze-OH. It includes a comparative overview of their performance, detailed experimental protocols, and a summary of quantitative data to guide reagent selection.

Application Notes: Choosing the Right Coupling Reagent

The primary difficulty in coupling N-Boc-(R)-Aze-OH and other hindered amino acids lies in the reduced nucleophilicity of the amino group and the steric hindrance around the carboxylic acid. To achieve efficient amide bond formation, highly reactive coupling reagents are required. These are typically categorized into onium salts (uronium/aminium and phosphonium) and carbodiimides, often used with additives.

Uronium/Aminium Salts: This class of reagents is highly recommended for challenging couplings.[1]

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)): Widely regarded as one of the most effective coupling reagents for hindered amino acids.[2] HATU forms a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack than the OBt-esters formed by its analogue, HBTU.[1] The aza-benzotriazole moiety also minimizes racemization.[2]

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A commonly used and cost-effective reagent, though generally less reactive than HATU for severely hindered couplings.[1]

-

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt with reactivity comparable or superior to HATU.[1][3] COMU is based on OxymaPure, making it a safer, non-explosive alternative to benzotriazole-based reagents.[3] Its byproducts are also highly soluble, simplifying purification.

Phosphonium Salts: These reagents are also highly effective and offer distinct advantages.

-

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A powerful coupling reagent that is particularly effective at minimizing racemization.[1]

-

PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The aza-derivative of PyBOP, often demonstrating higher coupling yields.[4] A key advantage of phosphonium salts is that they do not pose the risk of guanidinylation, a side reaction that can cap the growing peptide chain and occur with uronium salts.[4]

Carbodiimides with Additives:

-

DIC (N,N'-Diisopropylcarbodiimide) / HOBt (1-Hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole): This is a classic and cost-effective method. DIC is preferred for solid-phase synthesis as its urea byproduct is soluble.[2] The addition of HOBt or, more effectively, HOAt is crucial to suppress racemization by forming an active ester intermediate.[2][5]

Quantitative Data on Coupling Reagent Performance

The following table summarizes typical performance data for various coupling reagents with hindered amino acids. While specific data for N-Boc-(R)-Aze-OH is not extensively published, the data for other challenging residues like α-aminoisobutyric acid (Aib) and N-methylated amino acids provide a strong comparative basis.

| Coupling Reagent | Additive | Base | Typical Reaction Time | Typical Yield | Purity | Key Considerations |

| HATU | None (internal) | DIPEA, NMM | 15 - 60 min | >95% | High | Highly efficient for hindered couplings, but more expensive. Can cause guanidinylation if used in large excess.[1][2] |

| COMU | None (internal) | DIPEA, NMM | 10 - 30 min | >95% | High | Safer, non-explosive alternative to HATU with comparable or better efficiency and solubility.[3][6] |

| HBTU | HOBt | DIPEA, NMM | 30 min - 2 hrs | 90-95% | Good | Cost-effective standard reagent, but may require longer reaction times or double coupling for very hindered residues.[1] |

| PyBOP | None (internal) | DIPEA, NMM | 30 min - 2 hrs | >90% | High | Excellent for minimizing racemization; no risk of guanidinylation.[1] |

| DIC | HOBt or HOAt | None required | 1 - 4 hrs | 85-95% | Good | Economical choice. Soluble urea byproduct is advantageous for SPPS. Addition of HOBt/HOAt is essential.[2][5] |

This table synthesizes data from multiple sources; reaction conditions and substrates may vary.

Experimental Protocols

The following are detailed protocols for the coupling of N-Boc-(R)-Aze-OH in both solid-phase and solution-phase synthesis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol describes the coupling of N-Boc-(R)-Aze-OH to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Fmoc- or Boc-protected peptide-resin with a free N-terminal amine

-

N-Boc-(R)-Aze-OH

-

HATU

-

N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Deprotection solution (e.g., 20% piperidine in DMF for Fmoc; TFA/DCM for Boc)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

-

N-terminal Deprotection: Perform standard deprotection of the N-terminal protecting group.

-

Washing: Thoroughly wash the resin with DMF (3x) and DCM (3x), followed by a final DMF wash (3x).

-

Activation Mixture Preparation: In a separate vial, dissolve N-Boc-(R)-Aze-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution. Allow the mixture to pre-activate for 1-2 minutes. The solution may change color.

-

Coupling Reaction: Add the activation mixture to the drained resin. Agitate the mixture at room temperature for 1-2 hours. For hindered couplings, extending the time to 4 hours or performing a double coupling may be necessary.[1]

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the ninhydrin (Kaiser) test for primary amines or the bromophenol blue test for secondary amines. A negative test indicates a complete reaction.

-

Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Solution-Phase Coupling using COMU

This protocol is suitable for coupling N-Boc-(R)-Aze-OH to an amine in solution.

Materials:

-

N-Boc-(R)-Aze-OH

-

Amine with a free amino group

-

COMU

-

DIPEA or NMM

-

Anhydrous DMF or DCM

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Appropriate solvents for extraction and chromatography

Procedure:

-

In a round-bottom flask, dissolve N-Boc-(R)-Aze-OH (1.0 equivalent) and the amine (1.1 equivalents) in anhydrous DMF.

-

Add COMU (1.1 equivalents) to the solution.

-

Add DIPEA (2.0 equivalents) to the reaction mixture.

-